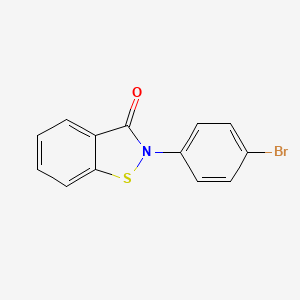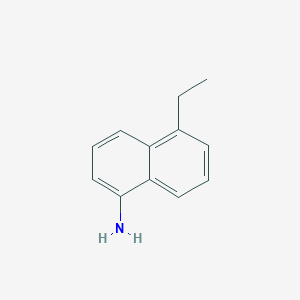
Methyl 6-chloro-4-cyanonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-chloro-4-cyanonicotinate is an organic compound with the molecular formula C8H5ClN2O2 It is a derivative of nicotinic acid, featuring a chlorine atom at the 6-position and a cyano group at the 4-position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
Methyl 6-chloro-4-cyanonicotinate can be synthesized through several methods. One common approach involves the reaction of 6-chloronicotinic acid with cyanogen bromide in the presence of a base, followed by esterification with methanol. The reaction conditions typically include:
Temperature: Room temperature to 60°C
Solvent: Methanol or other suitable organic solvents
Catalyst: Acid catalysts like sulfuric acid or base catalysts like sodium methoxide
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The key steps include:
Chlorination: Introduction of chlorine to the nicotinic acid derivative.
Cyanation: Addition of the cyano group using cyanogen bromide or similar reagents.
Esterification: Conversion to the methyl ester using methanol and an acid catalyst.
化学反応の分析
Types of Reactions
Methyl 6-chloro-4-cyanonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines, typically in polar solvents.
Reduction: Lithium aluminum hydride or hydrogenation catalysts under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Aminated Derivatives: Formed by substitution of the chlorine atom.
Reduced Amines: Resulting from the reduction of the cyano group.
Oxidized Products: Various oxidized forms depending on the reaction conditions.
科学的研究の応用
Methyl 6-chloro-4-cyanonicotinate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs targeting specific biological pathways.
Material Science: Utilized in the preparation of novel materials with unique properties.
Biological Studies: Investigated for its effects on cellular processes and potential therapeutic benefits.
作用機序
The mechanism of action of Methyl 6-chloro-4-cyanonicotinate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the chlorine atom can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Methyl 6-chloronicotinate: Lacks the cyano group, making it less reactive in certain contexts.
Methyl 4-cyanonicotinate: Lacks the chlorine atom, affecting its chemical properties and reactivity.
6-Chloro-4-cyanonicotinic acid: The acid form, which can be converted to the methyl ester.
Uniqueness
Methyl 6-chloro-4-cyanonicotinate is unique due to the presence of both the chlorine and cyano groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
特性
分子式 |
C8H5ClN2O2 |
|---|---|
分子量 |
196.59 g/mol |
IUPAC名 |
methyl 6-chloro-4-cyanopyridine-3-carboxylate |
InChI |
InChI=1S/C8H5ClN2O2/c1-13-8(12)6-4-11-7(9)2-5(6)3-10/h2,4H,1H3 |
InChIキー |
GFPCYTAFKATRRO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CN=C(C=C1C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


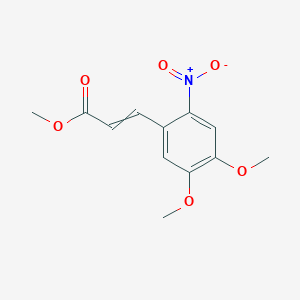
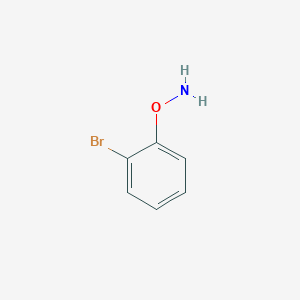
![5-Chloro-6-fluoro-2-iodobenzo[b]thiophene](/img/structure/B13693175.png)
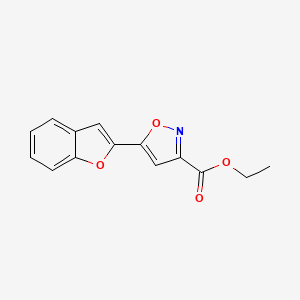
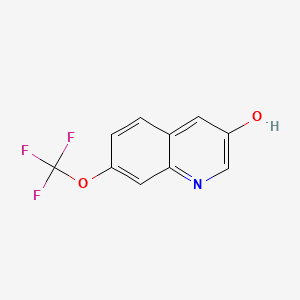
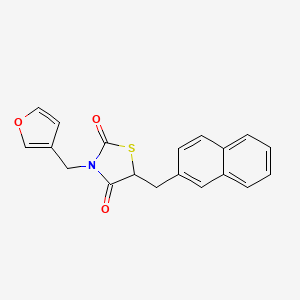
![3-[3-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13693206.png)
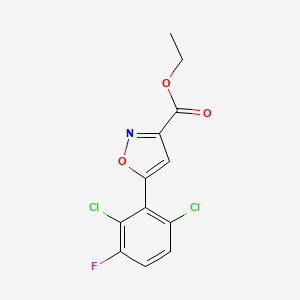


![Imidazo[1,5-a]pyrazine-1-carbaldehyde](/img/structure/B13693227.png)
